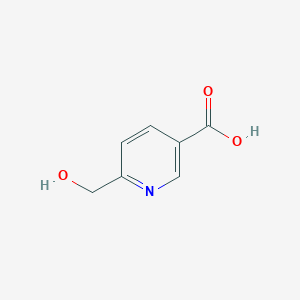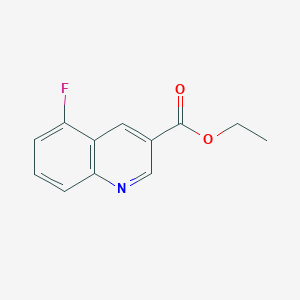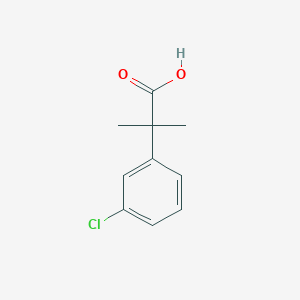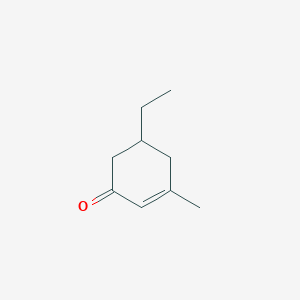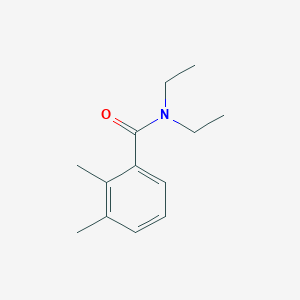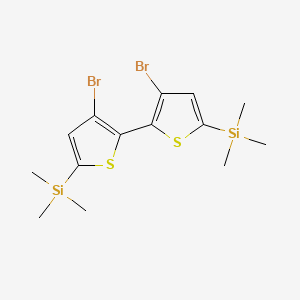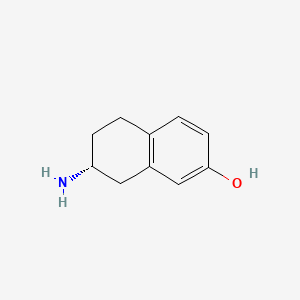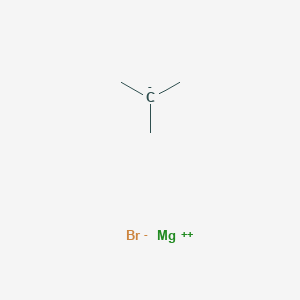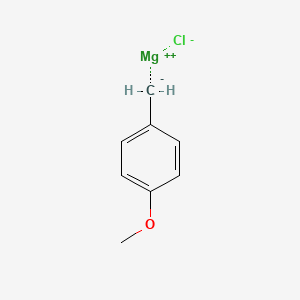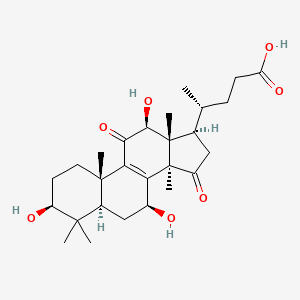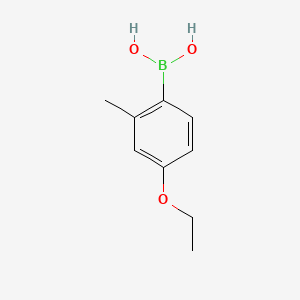
4-Ethoxy-2-methylphenylboronic acid
Übersicht
Beschreibung
4-Ethoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is also known by other names such as (4-Ethoxy-2-methylphenyl)boronic acid, (4-Ethoxy-2-methylphenyl)borsäure, and Acide (4-éthoxy-2-méthylphényl)boronique .
Synthesis Analysis
The synthesis of 4-Ethoxy-2-methylphenylboronic acid often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including boronic acids .Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-methylphenylboronic acid consists of nine carbon atoms, thirteen hydrogen atoms, one boron atom, and three oxygen atoms . The average mass of the molecule is 180.009 Da, and the monoisotopic mass is 180.095779 Da .Chemical Reactions Analysis
4-Ethoxy-2-methylphenylboronic acid is often used in Suzuki–Miyaura cross-coupling reactions . It participates in the transmetalation process, where it acts as a formally nucleophilic organic group transferred from boron to palladium .Physical And Chemical Properties Analysis
4-Ethoxy-2-methylphenylboronic acid is a solid substance with a molecular weight of 180.01 g/mol . Its melting point ranges from 163 to 168 °C .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
4-Ethoxy-2-methylphenylboronic acid and related boronic acids are used in the design and synthesis of supramolecular assemblies. These assemblies have been observed due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).
Catalytic Applications
Boronic acids, including derivatives like 4-Ethoxy-2-methylphenylboronic acid, are utilized in catalytic activities such as oxidative hydroxylation of phenylboronic acid to phenol. This process involves the use of nanocomposites as catalysts and is crucial in various chemical reactions (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
Enantioselective Recognition
In the field of chiral recognition and sensor technology, 4-Ethoxy-2-methylphenylboronic acid-related compounds are employed. These compounds, such as 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, derived from 4-methoxy-2-methylphenylboronic acid, demonstrate enantioselective recognition capabilities, crucial in detecting a range of chiral amines (Ghosn & Wolf, 2011).
Boron-Nitrogen Heterocycle Formation
4-Ethoxy-2-methylphenylboronic acid and its analogs participate in the rapid formation of boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is significant for bioorthogonal coupling reactions, which are essential in biological and chemical research (Dilek, Lei, Mukherjee, & Bane, 2015).
Crystal Structure Analysis
Research on the crystal structures of ortho-alkoxyphenylboronic acids, which include compounds similar to 4-Ethoxy-2-methylphenylboronic acid, has been conducted. These studies aim to design novel boronic acids with monomeric structures, useful in crystal engineering and the study of molecular interactions (Cyrański et al., 2012).
Fluorescence Quenching Studies
4-Ethoxy-2-methylphenylboronic acid derivatives have been studied for their fluorescence quenching properties. This research is crucial for understanding the photophysical properties of boronic acid derivatives and their potential applications in fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety And Hazards
4-Ethoxy-2-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . Personal protective equipment, including gloves and eye protection, should be worn when handling this substance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEQXBKSJCOKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584410 | |
| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylphenylboronic acid | |
CAS RN |
313545-31-2 | |
| Record name | (4-Ethoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2-methylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)
